Methyl 3-methoxy-5-propylbenzoate
Description
Methyl 3-methoxy-5-propylbenzoate is a benzoic acid derivative characterized by a methoxy (-OCH₃) group at the 3-position and a propyl (-C₃H₇) substituent at the 5-position of the aromatic ring, esterified with a methyl group.
Properties
CAS No. |
647855-86-5 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 3-methoxy-5-propylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-5-9-6-10(12(13)15-3)8-11(7-9)14-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
CJKJGUYVIHACEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC(=C1)OC)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Methyl Esters
The following table synthesizes key properties of Methyl 3-methoxy-5-propylbenzoate and analogous compounds, inferred from structural analysis and available data on related esters:
Key Observations:
Structural Complexity: this compound exhibits greater hydrophobicity than methyl salicylate due to its longer alkyl chain (propyl vs. hydroxyl), reducing water solubility but enhancing compatibility with nonpolar solvents .
Thermal Stability : The estimated higher boiling point (~280–300°C) compared to methyl salicylate (222°C) suggests stronger intermolecular forces from the aromatic substituents, aligning with trends observed in methyl esters of diterpenes (e.g., sandaracopimaric acid methyl ester) .
Natural vs. Synthetic Origins : Unlike resin-derived diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound is primarily synthetic, limiting its presence in natural matrices .
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